1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one

Description

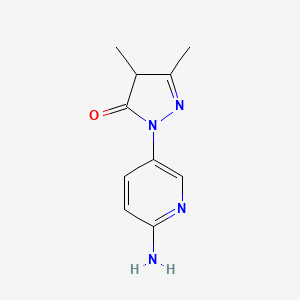

The compound 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one features a pyrazol-5-one core substituted with a 6-aminopyridin-3-yl group at position 1 and methyl groups at positions 3 and 3.

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

2-(6-aminopyridin-3-yl)-4,5-dimethyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C10H12N4O/c1-6-7(2)13-14(10(6)15)8-3-4-9(11)12-5-8/h3-6H,1-2H3,(H2,11,12) |

InChI Key |

IUPUNBKMLILTKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=NN(C1=O)C2=CN=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with 6-aminopyridine and 3,4-dimethylpyrazolone.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

Purification: The product is purified using recrystallization techniques to obtain high purity this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and chemical properties of pyrazol-5-one derivatives are highly influenced by substituents on the pyrazole ring and the aromatic groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazol-5-one Derivatives

Substituent-Driven Property Modifications

Biological Activity

1-(6-Aminopyridin-3-yl)-3,4-dimethyl-4,5-dihydro-1H-pyrazol-5-one (CAS Number: 2091452-05-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

The molecular formula of this compound is with a molecular weight of 204.23 g/mol. Its structure features a pyrazole ring substituted with a 6-aminopyridine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O |

| Molecular Weight | 204.23 g/mol |

| CAS Number | 2091452-05-8 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A notable study tested various pyrazoles in breast cancer cell lines (MCF-7 and MDA-MB-231), revealing significant cytotoxic effects. The combination of these compounds with doxorubicin showed enhanced efficacy, particularly against the MDA-MB-231 cell line, which is known for its aggressive nature in breast cancer cases .

Table: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | 15.0 | Yes |

| Pyrazole B | MDA-MB-231 | 8.5 | Yes |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. In one study, compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests their potential as therapeutic agents in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. A study evaluated the antifungal activity of various pyrazole compounds against pathogenic fungi and found that certain derivatives effectively inhibited fungal growth . Additionally, the compound has shown promise against bacterial strains, reinforcing its potential as a broad-spectrum antimicrobial agent.

Case Studies

- Breast Cancer Treatment : A study involving the combination of pyrazole derivatives with conventional chemotherapy drugs demonstrated improved outcomes in resistant breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity .

- Inflammatory Disease Models : In animal models of inflammation, pyrazole derivatives were administered to assess their impact on inflammatory markers. The findings revealed a marked reduction in inflammation-related symptoms and cytokine levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.